2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde
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Overview
Description
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with various functional groups, including methoxy, phenylsulfonyl, and acetaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde involves multiple steps. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride.
Methoxylation and Phenylsulfonylation:
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and phenylsulfonyl groups can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Its unique structure makes it a potential candidate for drug development.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Industrial Applications: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The unique combination of functional groups in 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
Molecular Formula |
C29H52O7SSi2 |
---|---|
Molecular Weight |
601.0 g/mol |
IUPAC Name |
2-[(2S,3S,4R,5R)-3-(benzenesulfonylmethyl)-5-[(2S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C29H52O7SSi2/c1-28(2,3)38(8,9)34-20-22(36-39(10,11)29(4,5)6)19-26-27(33-7)24(25(35-26)17-18-30)21-37(31,32)23-15-13-12-14-16-23/h12-16,18,22,24-27H,17,19-21H2,1-11H3/t22-,24-,25-,26+,27+/m0/s1 |
InChI Key |
LHMXTZSRSFQTQK-JFZJWBCSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H]([C@@H](O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC1C(C(C(O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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